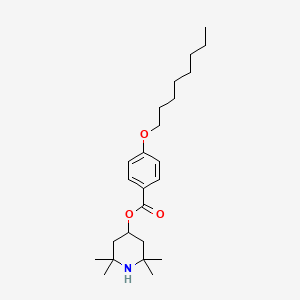![molecular formula C17H13N3O3 B14254181 {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone CAS No. 401495-58-7](/img/structure/B14254181.png)
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a nitrophenyl group, an imidazole ring, and a phenylmethanone group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then subjected to further reactions to form the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves similar reaction conditions and reagents as those used in laboratory-scale synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like toluene, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives. Substitution reactions can result in a wide range of substituted imidazole derivatives.
科学的研究の応用
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The nitrophenyl and phenylmethanone groups can also contribute to the compound’s biological activity by interacting with different molecular targets. The exact mechanism of action depends on the specific biological context and the targets involved.
類似化合物との比較
Similar Compounds
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone: Characterized by the presence of a nitrophenyl group, an imidazole ring, and a phenylmethanone group.
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and phenylmethanone groups, along with the imidazole ring, allows for a wide range of chemical reactions and potential biological activities.
特性
CAS番号 |
401495-58-7 |
|---|---|
分子式 |
C17H13N3O3 |
分子量 |
307.30 g/mol |
IUPAC名 |
[1-[(2-nitrophenyl)methyl]imidazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H13N3O3/c21-16(13-6-2-1-3-7-13)17-18-10-11-19(17)12-14-8-4-5-9-15(14)20(22)23/h1-11H,12H2 |
InChIキー |
HMZPFSSCBMXWGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN2CC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


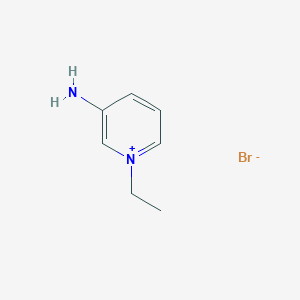

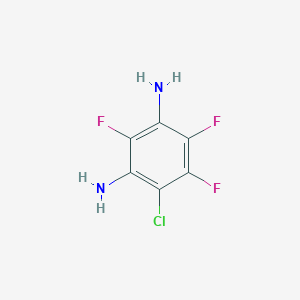
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)
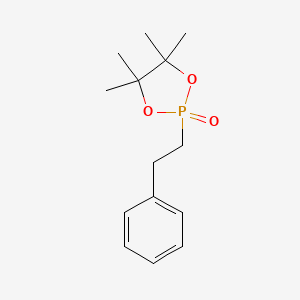

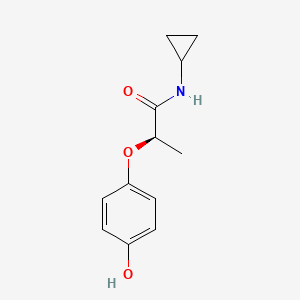

![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
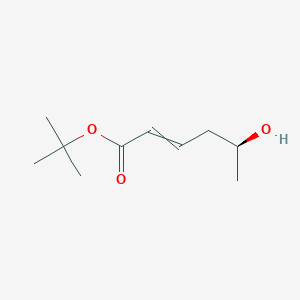
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
